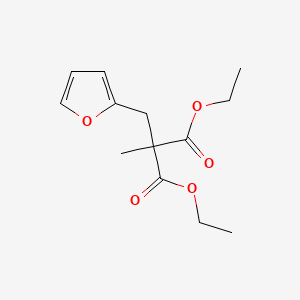![molecular formula C10H13NO4 B15210111 Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate CAS No. 865086-36-8](/img/structure/B15210111.png)
Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is a chemical compound that features a furan ring, a carbamate group, and a ketone functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate typically involves the reaction of a furan derivative with a carbamate precursor under controlled conditions. One common method involves the use of ®-1-(furan-2-yl)ethanol as a starting material, which is then converted to the desired carbamate through a series of steps including oxidation and carbamation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A furan derivative used as a precursor for many furan-based chemicals.
Furfuryl alcohol: Another furan derivative with applications in resins and polymers.
2-Methylfuran: Used in the production of pharmaceuticals and as a solvent.
Uniqueness
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies .
Eigenschaften
CAS-Nummer |
865086-36-8 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
methyl N-[(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C10H13NO4/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1 |
InChI-Schlüssel |
APBPKEYJGWNWEE-MRVPVSSYSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC=CO1)NC(=O)OC |
Kanonische SMILES |
CC(=O)CC(C1=CC=CO1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


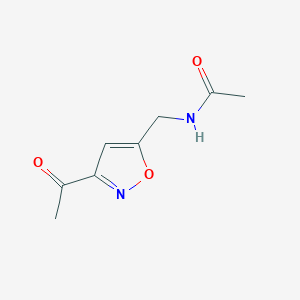
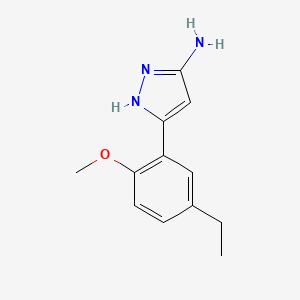
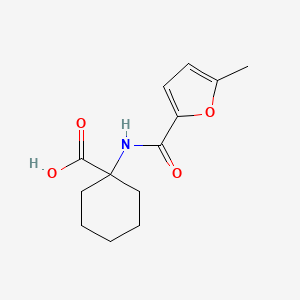
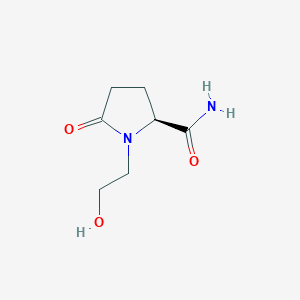
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
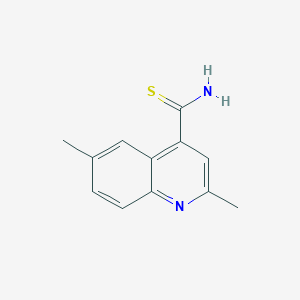
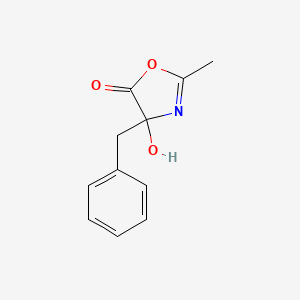
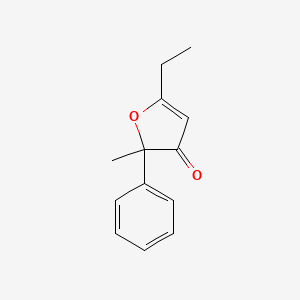

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
